molecular formula C16H22N2O2 B11013860 (2E)-1-(4-ethylpiperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

(2E)-1-(4-ethylpiperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B11013860
M. Wt: 274.36 g/mol
InChI Key: OQOFSEYJTKEWTE-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-ETHYLPIPERAZINO)-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-ETHYLPIPERAZINO)-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethylpiperazine and 4-methoxybenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 4-ethylpiperazine and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (50-80°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of (E)-1-(4-ETHYLPIPERAZINO)-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-ETHYLPIPERAZINO)-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-(4-ETHYLPIPERAZINO)-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-METHYLPIPERAZINO)-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE
  • (E)-1-(4-ETHYLPIPERAZINO)-3-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE
  • (E)-1-(4-ETHYLPIPERAZINO)-3-(4-CHLOROPHENYL)-2-PROPEN-1-ONE

Uniqueness

(E)-1-(4-ETHYLPIPERAZINO)-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl group on the piperazine ring and the methoxy group on the phenyl ring can influence its reactivity and interactions with biological targets, making it a compound of interest for further research and development.

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

(E)-1-(4-ethylpiperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H22N2O2/c1-3-17-10-12-18(13-11-17)16(19)9-6-14-4-7-15(20-2)8-5-14/h4-9H,3,10-13H2,1-2H3/b9-6+

InChI Key

OQOFSEYJTKEWTE-RMKNXTFCSA-N

Isomeric SMILES

CCN1CCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)OC

Canonical SMILES

CCN1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)OC

solubility

>41.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.